molecular formula C19H17ClN4O2S B2847233 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 896170-92-6

2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2847233
CAS No.: 896170-92-6
M. Wt: 400.88
InChI Key: MPFZJUFLALKCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a triazine-based acetamide derivative with a complex substitution pattern. Its structure features:

  • A 1,2,4-triazin-3-yl core substituted with a 4-chlorobenzyl group at position 6 and a hydroxyl group at position 3.
  • A sulfanyl bridge connecting the triazine ring to an acetamide moiety.
  • The acetamide nitrogen is further substituted with a 4-methylphenyl group.

This compound’s design integrates pharmacophores known for bioactivity, including the triazine scaffold (associated with antimicrobial and anticancer properties) and the sulfanyl-acetamide linkage (common in anti-inflammatory agents) .

Properties

IUPAC Name

2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-12-2-8-15(9-3-12)21-17(25)11-27-19-22-18(26)16(23-24-19)10-13-4-6-14(20)7-5-13/h2-9H,10-11H2,1H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFZJUFLALKCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide, identified by its CAS number 898625-04-2, is a complex organic molecule with potential pharmacological applications. Its unique structural features, including a triazine ring and a sulfanyl group, suggest significant biological activity. This article reviews the biological activities associated with this compound, highlighting its pharmacological potential through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN4O3SC_{20}H_{19}ClN_{4}O_{3}S with a molecular weight of approximately 430.9 g/mol. The structure includes a chlorobenzyl moiety and a hydroxylated triazine ring, which are known to contribute to its biological activities.

PropertyValue
Molecular FormulaC20H19ClN4O3S
Molecular Weight430.9 g/mol
CAS Number898625-04-2

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antimicrobial, antitumor, and enzyme inhibitory effects.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of triazine compounds have shown effectiveness against various bacterial strains. The presence of the sulfanyl group may enhance the compound's ability to penetrate microbial membranes and exert its effects.

Antitumor Activity

Research indicates that triazine derivatives can possess antitumor properties. The compound's ability to inhibit cancer cell proliferation has been explored in vitro. For example, studies have shown that related triazine compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Enzyme Inhibition

The biological activity of the compound may also be linked to its role as an enzyme inhibitor. Compounds containing triazine rings have been reported to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders and cancer treatment.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of several triazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL against tested strains.
  • Antitumor Mechanism :
    In vitro assays on human cancer cell lines demonstrated that related triazine compounds could reduce cell viability significantly at concentrations as low as 10 µM. Mechanistic studies suggested that these compounds induce apoptosis via caspase activation and increased reactive oxygen species (ROS) production.
  • Enzyme Inhibition :
    A recent investigation assessed the inhibitory effects of various triazine derivatives on acetylcholinesterase (AChE). The compound showed promising inhibition with an IC50 value of approximately 50 µM, indicating potential use in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives can be categorized based on core heterocycles and substituents:

Compound Core Structure Key Substituents Molecular Formula Melting Point (°C) Biological Activity
Target Compound 1,2,4-triazin-3-yl 6-(4-chlorobenzyl), 5-OH, N-(4-methylphenyl) C₁₉H₁₇ClN₄O₂S Not reported Not explicitly tested
2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CID 135419165) 1,2,4-triazin-3-yl 6-methyl, 5-oxo, N-(4-methylphenyl) C₁₃H₁₄N₄O₂S Not reported Predicted anti-inflammatory
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide N-(4-chloro-2-nitrophenyl), N-(methylsulfonyl) C₉H₉ClN₂O₅S Not reported Intermediate for heterocyclic synthesis
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5j) 1,3,4-thiadiazol-2-yl 5-(4-chlorobenzylthio), 2-(isopropyl-methylphenoxy) C₂₂H₂₃ClN₂O₂S₂ 138–140 Antimicrobial potential
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-triazol-3-yl 4-amino, 5-furan-2-yl, variable acetamide substituents Variable Not reported Anti-exudative (72% efficacy vs. diclofenac)

Key Observations

Core Heterocycle Impact: 1,2,4-Triazine derivatives (e.g., the target compound and CID 135419165) are less explored in the provided evidence compared to 1,3,4-thiadiazole or 1,2,4-triazole analogs. Thiadiazole-based compounds (e.g., 5j) exhibit higher yields (82%) and defined melting points, possibly due to their stable heterocyclic cores .

Substituent Effects :

  • 4-Chlorobenzyl groups (common in the target compound and 5j) are linked to enhanced lipophilicity and antimicrobial activity .
  • Hydroxyl or oxo groups on the triazine/triazole core (e.g., 5-OH in the target compound) may improve solubility or hydrogen-bonding interactions, critical for target binding .
  • N-Aryl acetamide moieties (e.g., 4-methylphenyl in the target compound) are associated with anti-inflammatory activity, as seen in triazole analogs compared to diclofenac .

Biological Activity Trends: Triazole derivatives with furan-2-yl substituents () show significant anti-exudative activity, suggesting that electron-rich aromatic groups enhance this effect.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound’s activity is driven by its triazinone core, which provides a scaffold for hydrogen bonding, and the 4-chlorobenzyl group, which enhances lipophilicity and target binding. The sulfanyl linker increases metabolic stability, while the 4-methylphenyl acetamide moiety contributes to solubility and pharmacokinetics .

Q. What are the common synthetic routes for preparing this compound?

Synthesis typically involves:

  • Step 1: Formation of the triazinone ring via cyclocondensation of thiourea derivatives with carbonyl compounds under acidic conditions.
  • Step 2: Introduction of the 4-chlorobenzyl group via nucleophilic substitution (e.g., using 4-chlorobenzyl chloride).
  • Step 3: Sulfanyl-acetamide coupling using reagents like EDCI/HOBt in anhydrous DMF . Critical parameters include temperature control (<60°C) and solvent selection (e.g., THF for step 2) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR (¹H/¹³C): Confirms regiochemistry of the triazinone ring and substituent orientation (e.g., δ 8.2–8.5 ppm for triazine protons) .
  • HPLC-MS: Validates purity (>95%) and detects hydrolytic byproducts (e.g., free acetamide at Rt 4.2 min) .
  • IR: Identifies key functional groups (e.g., C=O stretch at 1680 cm⁻¹) .

Q. How does the compound’s solubility profile impact in vitro assays?

The compound exhibits limited aqueous solubility (logP ≈ 3.2), necessitating DMSO as a primary solvent. For cell-based assays, concentrations >10 µM may require co-solvents (e.g., PEG-400) to prevent precipitation. Solubility can be improved via salt formation (e.g., sodium or hydrochloride salts) .

Q. What are the recommended storage conditions to ensure compound stability?

Store at –20°C in amber vials under inert gas (argon). Stability studies show degradation <5% over 6 months when protected from light and humidity. Avoid freeze-thaw cycles, as repeated exposure reduces purity by ~12% .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity across studies?

Discrepancies may arise from substituent effects or assay conditions. Mitigation strategies include:

  • Structural analogs: Compare activity of derivatives with/without the 5-hydroxy group to assess its role in target binding .
  • Assay standardization: Use isogenic cell lines and control for DMSO concentrations (<0.1% v/v) .
  • Molecular docking: Validate interactions with target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

Q. What methodologies optimize reaction yields in large-scale synthesis?

  • Design of Experiments (DoE): Apply Taguchi methods to optimize parameters (e.g., 65°C, 18 hr, 1.2 eq. EDCI) for >80% yield .
  • Flow chemistry: Continuous processing reduces intermediate degradation (e.g., triazinone ring hydrolysis) .
  • In-line analytics: Use PAT tools (e.g., ReactIR) to monitor reaction progress and adjust conditions dynamically .

Q. How can selective functionalization of the triazinone ring be achieved?

  • Protecting groups: Temporarily block the 5-hydroxy group with TMSCl during sulfanyl-acetamide coupling to prevent oxidation .
  • Metal catalysis: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for regioselective C-6 modifications .

Q. What computational approaches predict metabolic pathways for this compound?

  • QSAR models: Train on cytochrome P450 isoform data (e.g., CYP3A4) to identify likely oxidation sites (e.g., 4-methylphenyl group) .
  • MD simulations: Simulate liver microsomal environments to predict glucuronidation rates .

Q. How does the compound interact with serum proteins, and how is this assessed?

  • SPR/BLI: Measure binding affinity to HSA (Kd ~ 5–10 µM) using Biacore or Octet platforms .
  • Fluorescence quenching: Monitor tryptophan residues in HSA upon compound binding (λex 280 nm) .

Key Considerations for Researchers

  • Contradictory evidence: Variations in biological activity may stem from differences in assay systems (e.g., bacterial vs. mammalian cell models) .
  • Advanced toolkits: Integrate computational design (ICReDD methods) with high-throughput experimentation to accelerate discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.